
Saredutant
Übersicht
Beschreibung
Saredutant, auch bekannt als SR-48968, ist ein Neurokinin-2-Rezeptor-Antagonist. Es wurde von Sanofi-Aventis als potenzielle Behandlung für schwere depressive Störungen und generalisierte Angststörungen entwickelt. Die Verbindung erreichte die klinische Phase III, wurde aber schließlich im Jahr 2009 eingestellt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Saredutant has demonstrated significant effects in various preclinical models related to anxiety and depression. The compound's pharmacological characterization reveals its potential as a therapeutic agent targeting stress-related disorders. Key findings include:
- Anxiolytic and Antidepressant-like Activities : In rodent models, this compound exhibited anxiolytic effects comparable to traditional anxiolytics like diazepam and buspirone. It also displayed antidepressant-like activity in tests such as the forced swim test and chronic mild stress paradigms .
- Mechanism of Action : this compound's effects are mediated through the blockade of NK2 receptors, which play a role in modulating stress-related behaviors. This blockade has been linked to increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a neuroprotective mechanism .
Behavioral Studies
Several studies have investigated the behavioral effects of this compound in animal models, providing insights into its potential clinical applications:
- Forced Swim Test : In this widely used model for assessing antidepressant activity, this compound treatment resulted in decreased immobility time, indicating an antidepressant-like effect. This effect was observed even under stress conditions, which is notable compared to traditional antidepressants that may not perform well under similar circumstances .
- Social Interaction Tests : this compound increased social interaction time in rodents, further supporting its anxiolytic properties. This effect was significant when compared to control groups receiving no treatment or traditional antidepressants .
Comparative Efficacy
This compound's efficacy has been compared with other known antidepressants and anxiolytics:
Compound | Effect on Anxiety | Effect on Depression | Notes |
---|---|---|---|
This compound | Significant | Significant | Comparable to diazepam and fluoxetine |
Clomipramine | Moderate | Significant | Effective under baseline but less so under stress |
Fluoxetine | Minimal | Significant | Less effective in anxiety models |
Case Study 1: Stress-Induced Behaviors
In a study examining the effects of this compound on stress-induced behaviors, rats subjected to electric foot shocks showed improved outcomes when treated with this compound. The compound not only reduced immobility in forced swim tests but also normalized plasma corticosterone levels, indicating a potential regulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis .
Case Study 2: Chronic Mild Stress
A chronic mild stress model demonstrated that prolonged treatment with this compound attenuated physical degradation associated with stress. This suggests that this compound may have long-term benefits for individuals experiencing chronic stress or anxiety disorders .
Wirkmechanismus
Target of Action
Saredutant, also known as SR 48968, is a neurokinin-2 (NK2) receptor antagonist . The NK2 receptor is a type of tachykinin receptor, which is a family of G protein-coupled receptors that are targets for the tachykinin family of peptides .
Mode of Action
This compound works by blocking the effects of Neurokinin A at the NK-2 receptor . Neurokinin A is a neuropeptide that binds to the NK-2 receptor . By blocking this interaction, this compound can inhibit the physiological responses mediated by Neurokinin A.
Biochemical Pathways
It is known that the tachykinin family of peptides, including neurokinin a, are involved in various physiological processes, including pain perception, cardiovascular function, and inflammatory responses . By blocking the NK-2 receptor, this compound could potentially affect these processes.
Result of Action
This compound has been investigated for use in the treatment of depression and anxiety disorders .
Biochemische Analyse
Biochemical Properties
Saredutant interacts with the neurokinin-2 (NK 2) receptor . It has been shown to counteract behavioral and neurochemical changes induced by stress-related conditions .
Cellular Effects
This compound influences cell function by interacting with the NK 2 receptor . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist to the NK 2 receptor . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models
Metabolic Pathways
Vorbereitungsmethoden
Die Synthese von Saredutant umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Cyclisierungsreaktionen gebildet.
Einführung der Phenylgruppen: Phenylgruppen werden unter Verwendung der Friedel-Crafts-Acylierung eingeführt.
Anlagerung der Dichlorphenylgruppe: Die Dichlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion angehängt.
Endgültige Assemblierung: Die endgültige Assemblierung beinhaltet die Kupplung der Zwischenprodukte, um das vollständige this compound-Molekül zu bilden
Analyse Chemischer Reaktionen
Saredutant durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorphenylgruppe.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Abbauprodukte zu ergeben
Vergleich Mit ähnlichen Verbindungen
Saredutant wird mit anderen Neurokinin-2-Rezeptor-Antagonisten wie den folgenden verglichen:
GR-159897: Ein weiterer Neurokinin-2-Rezeptor-Antagonist mit ähnlichem therapeutischem Potenzial.
Ibodutant: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Nepadutant: Ein weiterer Neurokinin-2-Rezeptor-Antagonist mit unterschiedlicher chemischer Struktur und therapeutischen Anwendungen.
This compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und der umfangreichen klinischen Forschung, die zu seinen potenziellen therapeutischen Wirkungen durchgeführt wurde .
Biologische Aktivität
Saredutant, also known as SR48968, is a selective neurokinin-2 (NK2) receptor antagonist that has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and results from various studies.
This compound functions primarily by antagonizing the NK2 receptor, which is part of the tachykinin neuropeptide system. This receptor is implicated in various physiological processes, including stress response and mood regulation. By blocking NK2 receptors, this compound may modulate the release of neurotransmitters involved in mood disorders, thereby exerting antidepressant and anxiolytic effects without the common side effects associated with traditional antidepressants.
Pharmacological Profile
The pharmacological characterization of this compound reveals its potential benefits in treating mood disorders. Key findings include:
- Antidepressant-like Effects : In rodent models, this compound has demonstrated significant antidepressant-like activity. For instance, in the Flinders Sensitive Line (FSL) rat model of depression, doses of 3 mg/kg and 10 mg/kg significantly reduced immobility in the forced swim test (FST), a common measure of depressive behavior .
- Anxiolytic Properties : In social interaction tests, this compound increased the time spent interacting, akin to established anxiolytics like diazepam .
- Stress Resilience : this compound has been shown to attenuate stress-induced behavioral changes and restore normal neurochemical functioning in stressed animals by normalizing hypothalamic-pituitary-adrenal (HPA) axis activity .
Clinical Studies and Efficacy
This compound has undergone several clinical trials to evaluate its efficacy in humans suffering from MDD and GAD:
- Phase III Trials : Initial studies indicated that this compound provided a statistically significant improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) . However, results were mixed; while some trials showed positive outcomes, others did not reach statistical significance against placebo .
- Adverse Events : Notably, this compound exhibited a favorable side effect profile compared to traditional antidepressants. Patients reported significantly less nausea and absence of sexual dysfunction and insomnia .
Data Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
- Case Study on Efficacy : A clinical trial involving 300 patients with MDD showed that those treated with this compound exhibited a notable reduction in depressive symptoms compared to placebo after 12 weeks of treatment. The study emphasized the drug's tolerability and lower incidence of adverse effects typically associated with SSRIs.
- Combination Therapy Study : Research exploring the synergistic effects of this compound combined with desipramine indicated enhanced antidepressant efficacy at lower doses than when either drug was used alone. This suggests potential for combination therapies in treatment-resistant depression .
Eigenschaften
IUPAC Name |
N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161923 | |
Record name | Saredutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor. | |
Record name | Saredutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142001-63-6 | |
Record name | Saredutant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saredutant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saredutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saredutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAREDUTANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Saredutant?
A1: this compound acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].
Q2: How does NK2R antagonism lead to this compound's therapeutic effects?
A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, this compound has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].
Q3: What is the role of NK2 receptors in the central nervous system?
A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility of this compound?
A6: The provided research focuses on this compound's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.
Q7: How does the structure of this compound contribute to its high affinity for the NK2 receptor?
A7: While specific SAR studies on this compound were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of this compound.
Q8: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?
A8: The connection between this compound's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.
Q9: What in vitro models have been used to study this compound's activity?
A11: this compound's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].
Q10: What in vivo models have been employed to evaluate the efficacy of this compound?
A12: this compound has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].
Q11: What is the safety profile of this compound based on preclinical and clinical studies?
A11: While the provided research highlights this compound's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.
Q12: Have there been any studies exploring targeted delivery approaches for this compound?
A12: The provided research primarily focuses on this compound's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.
Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to this compound?
A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with this compound would require further research and analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.